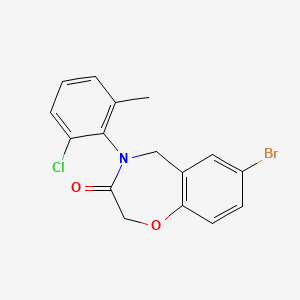![molecular formula C18H16N2O3S2 B6477661 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea CAS No. 2640889-79-6](/img/structure/B6477661.png)
1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea, or simply BTDU, is a synthetic organic compound that has been the subject of much scientific research in recent years. It is a member of the benzodioxole class of compounds, which are known for their diverse applications in both organic and inorganic chemistry. BTDU is of particular interest due to its unique properties and potential for use in a variety of applications.
Wissenschaftliche Forschungsanwendungen
The unique properties of BTDU make it a promising compound for scientific research. It has been used in a variety of applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, BTDU has been used to synthesize a variety of heterocyclic compounds, such as triazoles, pyridines, and quinolines. In materials science, BTDU has been used to create novel polymeric materials with enhanced properties, such as improved thermal stability and mechanical strength. In biochemistry, BTDU has been used to study the structure and function of proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of BTDU is not yet fully understood. However, it is believed that its unique properties are due to its ability to interact with a variety of functional groups, including hydroxyl, amine, and carboxylic acid groups. This interaction allows BTDU to form strong hydrogen bonds and other non-covalent interactions, which can be used to stabilize and modulate the properties of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTDU are not yet fully understood. However, it has been shown to interact with a variety of biomolecules, such as proteins and nucleic acids, which suggests that it may have a wide range of effects on cellular processes. In particular, BTDU has been shown to modulate the activity of enzymes, which could potentially be used to regulate metabolic pathways and cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The unique properties of BTDU make it an attractive compound for use in laboratory experiments. Its ability to interact with a variety of functional groups and its strong hydrogen bonding properties make it an ideal compound for use in organic synthesis and materials science experiments. Additionally, its ability to modulate the activity of enzymes makes it a promising compound for use in biochemistry experiments. However, BTDU is a synthetic compound and its effects on cellular processes are not yet fully understood, so it is important to exercise caution when using it in laboratory experiments.
Zukünftige Richtungen
The potential applications of BTDU are vast and the compound has already been used in a variety of scientific research applications. However, much more research is needed to fully understand its biochemical and physiological effects and to develop new applications for this compound. Potential future directions for BTDU research include further investigation of its mechanism of action, development of new synthetic methods for its production, and exploration of its potential therapeutic applications. Additionally, further research into the potential uses of BTDU in materials science and organic synthesis is needed to fully realize the potential of this compound.
Synthesemethoden
The synthesis of BTDU is a multi-step process that begins with the reaction of 1,3-benzodioxole with 2-bromo-5-ethoxycarbonylthiophene. This reaction yields the intermediate product 2-(2-bromo-5-ethoxycarbonylthiophen-3-yl)-1,3-benzodioxole, which is then reacted with ethylurea to form the final product, 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-18(20-12-3-5-14-15(10-12)23-11-22-14)19-8-7-13-4-6-17(25-13)16-2-1-9-24-16/h1-6,9-10H,7-8,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVQQNFQRWYGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=C(S3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6477588.png)
![3-cyclopropyl-1-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477603.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B6477606.png)

![3-cyclopropyl-1-({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477617.png)
![3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6477621.png)
![5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B6477624.png)
![2-(4-methoxyphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethane-1-sulfonamide](/img/structure/B6477634.png)
![methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6477640.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6477648.png)
![3-cyclopropyl-1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477657.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzenesulfonamide](/img/structure/B6477663.png)
![3-chloro-4-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6477668.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide](/img/structure/B6477676.png)
